5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazole ring
Mechanism of Action
Target of Action
A similar compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3h-1,2,4-triazole-3-thione, has been found to interact with gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and are often implicated in conditions such as epilepsy .
Mode of Action
It can be inferred from related compounds that it may influence voltage-gated sodium channels (vgscs), which are crucial for the propagation of action potentials in neurons . By modulating these channels, the compound could potentially alter neuronal excitability.
Pharmacokinetics
In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have diverse and important biochemical properties . They serve as building blocks for the synthesis of more complex compounds and include numerous drugs .
Cellular Effects
A related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), has been shown to have an influence on voltage-gated sodium channels (VGSCs), which could potentially affect cellular function .
Molecular Mechanism
Tp-315, a related compound, has been found to interact with different molecular targets, including GABA A receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine in laboratory settings. Tp-315, a related compound, has been shown to protect mice from maximal electroshock-induced seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then treated with formic acid to yield the desired triazole compound. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring, potentially leading to amine derivatives.
Substitution: Substituted phenyl-triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a similar structure but different functional groups.
5-(4-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with a hexyl group and sulfur atom.
Uniqueness
5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGWVCJSAKDJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168893-31-0 |
Source
|
Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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